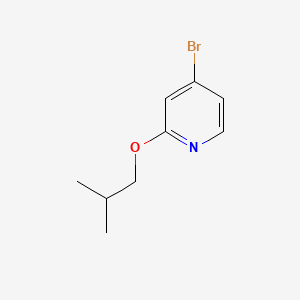

4-溴-2-异丁氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

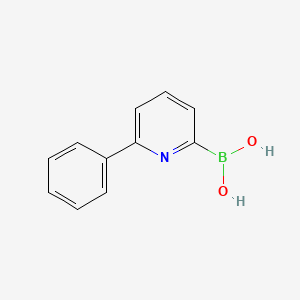

4-Bromo-2-isobutoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is a type of organoboron compound that is used in various chemical reactions .

Synthesis Analysis

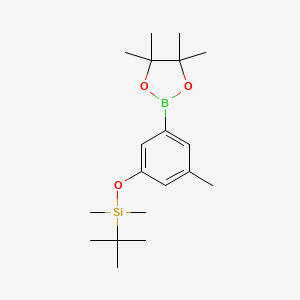

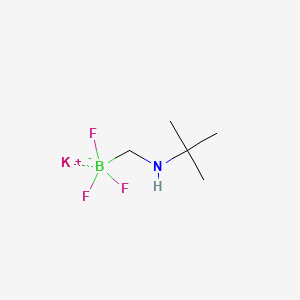

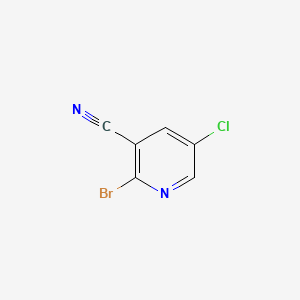

The synthesis of 4-Bromo-2-isobutoxypyridine and similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

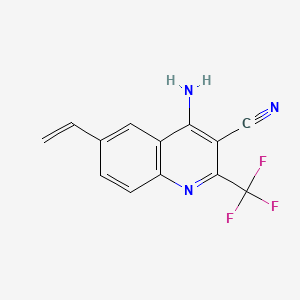

The molecular structure of 4-Bromo-2-isobutoxypyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to compute the Molecular Electrostatic Potential (MEP) and simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Chemical Reactions Analysis

4-Bromo-2-isobutoxypyridine can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . It can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-isobutoxypyridine can be determined through various methods. For example, its melting point, boiling point, density, and molecular weight can be measured .科学研究应用

均配和非均配铁(II)和钌(II)配合物:新型 4-硝基-6-溴-2,2'-联吡啶已用于制备钌(II)和铁(II)配合物。这些新配体显示出有趣的化学和电化学性质,与配位化学和材料科学中的应用相关 (法拉普尔、诺伊伯格和岑德,1999)。

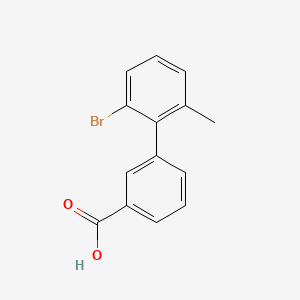

溴代羟基吡啶的晶体结构:对 2-溴-4-羟基吡啶晶体结构的研究揭示了氢键和卤素键的见解。这些性质对于理解分子相互作用和设计新型材料至关重要 (门罗和特恩布尔,2019)。

多组分化学的可转换异氰酸酯:对 2-溴-6-异氰基吡啶的研究表明其作为通用可转换异氰酸酯的潜力,这对于合成化学和药物开发很重要 (范德海登、琼、鲁伊特和奥鲁,2016)。

基于硅氧烷的交叉偶联:4-溴吡啶已用于氟化物促进的、钯催化的交叉偶联,这对于联芳烃的合成很重要。此过程与抗肿瘤抗生素等复杂分子的合成有关 (麦克尔罗伊和德松,2003)。

卤代吡啶对酶的失活:对 4-卤代吡啶对二甲基精氨酸二甲基氨基水解酶失活机制的研究提供了对选择性共价蛋白修饰的见解,这是药物开发中的一个关键方面 (约翰逊等人,2011)。

杂化联吡啶-羧酸盐配体的合成:制备溴代三联吡啶衍生物的有效方法对镧系元素络合有影响,这对于开发具有独特光谱性质的新材料很重要 (马梅里、沙博尼埃和齐塞尔,2007)。

未来方向

Future research on 4-Bromo-2-isobutoxypyridine and similar compounds may focus on further developing their synthesis methods, exploring their use in new chemical reactions, and investigating their potential applications in areas such as catalysis, medicinal chemistry, polymer, or optoelectronics materials .

属性

IUPAC Name |

4-bromo-2-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVWECKFKGJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744865 |

Source

|

| Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isobutoxypyridine | |

CAS RN |

1289132-07-5 |

Source

|

| Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)